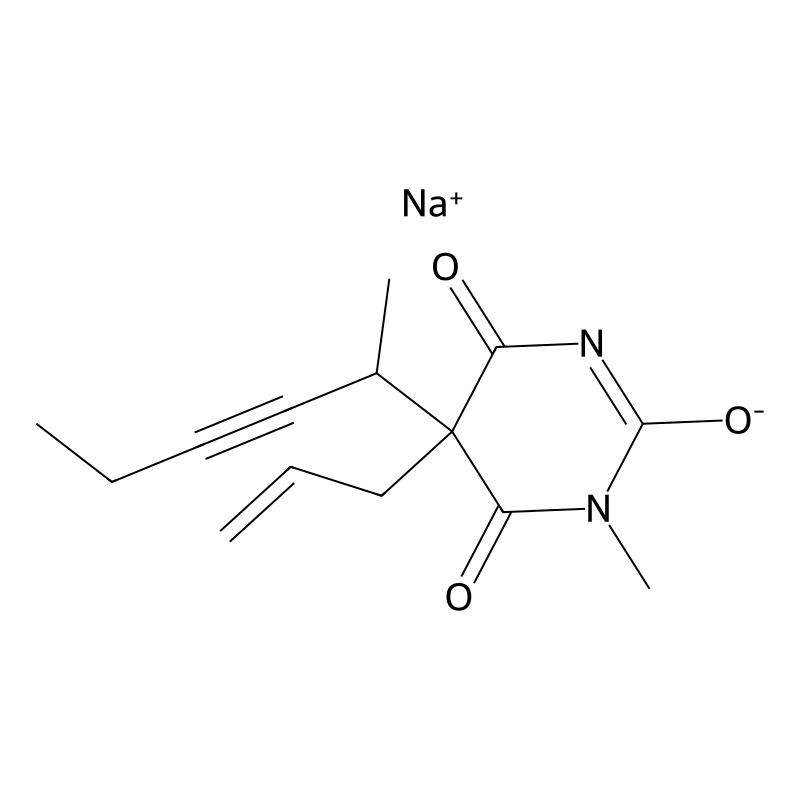

Methohexital sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Anesthesia Mechanisms

Early research focused on methohexital sodium's mechanism of action in inducing anesthesia. Studies explored how it interacts with gamma-aminobutyric acid (GABA) receptors in the brain, leading to synaptic inhibition and decreased neuronal activity []. This research contributed to the general understanding of how certain anesthetic drugs work.

Comparison Studies with Newer Anesthetics

Methohexital sodium has been used in some comparative studies to evaluate the properties of newer anesthetic agents. Researchers might assess factors like onset and recovery times, hemodynamic effects (changes in blood flow), and potential side effects compared to methohexital sodium []. This can help researchers identify improvements and guide the development of safer and more efficient anesthetics.

Neuroscience Research (limited)

Methohexital sodium, also known as methohexitone, is a short-acting barbiturate derivative primarily utilized in clinical settings for the induction of anesthesia. Its chemical formula is C₁₄H₁₈N₂O₃Na, and it is characterized by a rapid onset of action and a brief duration, making it particularly effective for procedures requiring quick sedation. Methohexital sodium is administered intravenously or rectally and is known for its ability to induce deep sedation and general anesthesia efficiently. It is commonly marketed under brand names such as Brevital Sodium and Brietal .

Methohexital sodium operates through the modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as a GABA_A receptor agonist, enhancing GABA's inhibitory effects by increasing the duration that chloride ion channels remain open. This leads to hyperpolarization of neurons and a subsequent decrease in neuronal excitability, resulting in sedation and anesthesia . The metabolism of methohexital occurs primarily in the liver, involving demethylation and oxidation processes that yield inactive metabolites .

The biological activity of methohexital sodium is predominantly linked to its interaction with GABA_A receptors. As a GABAergic agent, it enhances inhibitory neurotransmission in the brain, leading to sedation, hypnosis, and muscle relaxation. Methohexital has a unique profile among barbiturates due to its ability to lower the seizure threshold, making it particularly valuable in electroconvulsive therapy (ECT) where prolonged seizure activity is desired for therapeutic efficacy . Its pharmacokinetic properties include a rapid peak concentration within 30 seconds post-intravenous administration and a half-life ranging from 4 to 7 minutes .

The synthesis of methohexital sodium involves several key steps:

- Alkylation of Barbituric Acid: Barbituric acid reacts with ethyl bromide to form 5-ethylbarbituric acid.

- Introduction of the N1 Side Chain: The 5-ethylbarbituric acid undergoes further alkylation with 1-bromo-3-methylbutane to yield methohexital.

- Formation of Sodium Salt: Finally, methohexital is treated with sodium hydroxide to produce methohexital sodium .

Methohexital sodium has various applications in medical practice:

- Induction of Anesthesia: It is frequently used for rapid induction before surgical procedures.

- Sedation for Short Procedures: It serves as an effective sedative for diagnostic and therapeutic interventions that require minimal discomfort.

- Electroconvulsive Therapy: Due to its ability to prolong seizure duration, methohexital is often the preferred agent during ECT .

Methohexital sodium may interact with various medications, influencing their pharmacological effects. Notably:

- Hypotensive Effects: It can enhance the hypotensive effects of medications such as captopril.

- Thyroid Function: Carbamazepine may alter thyroid function tests when administered concurrently with methohexital .

These interactions necessitate careful monitoring when used alongside other pharmacological agents.

Methohexital sodium shares similarities with other barbiturates but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

| Compound Name | Characteristics | Unique Features |

|---|---|---|

| Sodium Thiopental | Ultra-short-acting barbiturate used for anesthesia | Longer duration compared to methohexital |

| Pentobarbital | Short-acting barbiturate often used for sedation | More analgesic properties than methohexital |

| Secobarbital | Short-acting barbiturate used for insomnia treatment | Higher risk of dependence |

Methohexital's distinctive profile includes its rapid recovery time and lower seizure threshold modulation, making it particularly advantageous in specific clinical scenarios like electroconvulsive therapy .

| Parameter | α-Racemate (RbSh/SbRh)* | SbRh Form† | Comment |

|---|---|---|---|

| Space group | P1 (triclinic) [1] | P1 [1] | Both forms crystallize in the primitive triclinic system. |

| Z (molecules/cell) | 2 [1] | 4 (two independent molecules) [1] | Doubling of asymmetric units in the SbRh phase. |

| Unit-cell dimensions (293 K) | a = 7.750 Å, b = 7.979 Å, c = 12.688 Å; α = 93.71°, β = 96.23°, γ = 113.31°; V = 711.3 ų [1] | a = 7.75 Å, b = 7.98 Å, c = 12.70 Å; α = 93.8°, β = 96.3°, γ = 113.5° (approx.) [1] | Lattice metrics remain similar; differences arise from molecular packing. |

| Density (calc.) | 1.225 g cm⁻³ [1] | 1.24 g cm⁻³ [1] | Negligible change. |

| Principal XRPD peaks (Cu Kα, 2θ) | 12.9°, 15.0°, 15.2°, 18.4°, 20.0° [2] | Not reported | Serve as phase-diagnostic fingerprints. |

| Dominant H-bond motif | Centrosymmetric N–H···O═C₂ dimer, R²₂(8) ring [1] | Mixed N–H···O═C₂ / N–H···O═C₄ dimer [1] | Topological change defines the polymorphism. |

*This is the form normally obtained on slow evaporation from water.

†Described by Brunner et al.; crystallizes from organic media and contains only the SbRh stereoisomer.

The α-racemate displays one molecule per asymmetric unit. A single N–H···O═C₂ hydrogen bond pairs molecules into centrosymmetric dimers, giving a robust R²₂(8) synthon that dominates packing [1]. In the SbRh polymorph two symmetry-independent molecules coexist; each forms a dimer through different carbonyl acceptors, generating a topologically distinct hydrogen-bonding pattern [1]. No hydrate, solvate or salt crystal structures of methohexital sodium have yet been reported in the Cambridge Structural Database, indicating that the barbiturate nucleus strongly prefers the unsolvated motifs above under standard conditions.

Thermal Behavior: Melting Point and Decomposition

| Solid state | Melting range (°C) | Thermal events (DSC/TGA) | Observations |

|---|---|---|---|

| Free acid (methohexital) | 92 – 96 °C (USP) [3] | Single endotherm (fusion); onset ≈ 92 °C; no mass loss before 200 °C [3] | Crystalline, anhydrous; no solid–solid transitions detected. |

| Sodium salt (lyophilised drug) | 60 – 64 °C (140 – 147 °F) [4] [5] | Endotherm at 60 ± 2 °C (fusion); broad exotherm > 210 °C (decomposition) [6] | The lower Tₘ reflects lattice disruption by Na⁺ and carbonate buffer. |

| Reconstituted 1% aq. solution | pH 10 – 11; chemically stable 6 weeks at 4 °C [7] [8] | — | High alkalinity prevents hydrolysis and microbial growth. |

Thermogravimetric traces show no mass loss up to the melting event, confirming absence of hydrates or solvent-inclusion. DSC of the sodium salt reveals an endotherm for melting followed by an exothermic decomposition onset at ~210 °C [6], consistent with scission of the barbiturate ring.

Solubility Profile in Organic Solvents and Aqueous Systems

| Medium (25 °C) | Solubility | Notes |

|---|---|---|

| Water (free acid) | 0.035 mg mL⁻¹ (predicted) [9] | Poor because the neutral barbituric acid is highly hydrophobic. |

| Water (sodium salt) | ≥ 100 mg mL⁻¹ at 19 °C [4] [5] | Clinical formulations exploit this > 2800-fold increase. |

| Ethanol (95%) | Freely soluble [10] [11] | Qualitative pharmacopeial description. |

| Dimethyl sulfoxide | Miscible [12] | Used in analytical reference solutions. |

| n-Octanol/water partition | logP 2.52 [9] | Confirms moderate lipophilicity driving CNS penetration. |

Solubility is governed by acid–base equilibria (see § 3.4). Conversion to the monosodium salt removes the acidic proton, yields an anion and introduces Na⁺ counter-ions, increasing hydration enthalpy dramatically and shifting the partition coefficient toward the aqueous phase. In organic solvents possessing hydrogen-bond acceptor capacity (ethanol, DMSO) the parent acid dissolves readily by specific solvation.

pKa and pH-Dependent Ionization Behavior

Barbiturates contain an N–H proton that behaves as a weak acid. Reported pKa values for methohexital cluster around 7.7 – 8.7 (25 °C):

| Data source | pKa (acidic) |

|---|---|

| DrugBank (Chemaxon) | 7.73 [13] |

| Human Metabolome Database (ChemAxon) | 8.73 [14] |

| DrugBank (strongest basic site) | –1.5 [13] (not relevant physiologically) |

Using Henderson–Hasselbalch:

$$

\frac{\text{A}⁻}{\text{HA}} = 10^{\mathrm{pH}-\mathrm{p}K_a}

$$

| pH | Ionized fraction (%) at pKa = 7.8 |

|---|---|

| 6.0 | 1.6% |

| 7.4 (plasma) | 28% |

| 9.0 | 94% |

| 10.0 (clinical 1% solution) | > 99% |

At physiological pH the drug exists as a nearly 3:1 mixture of anion to neutral species, supporting rapid blood–brain transfer (neutral form) while maintaining aqueous solubility (anion). Formulation at pH ≈ 10 completely shifts equilibrium to the anionic state, maximizing solubility for intravenous use [8].

Key Take-aways

- Two anhydrous crystalline polymorphs of methohexital are known; both assemble through R²₂(8) barbiturate dimers but differ in hydrogen-bond topology [1] [2].

- The free acid melts at 92–96 °C, whereas the sodium salt fuses near 60 °C and decomposes above 200 °C [4] [3] [5] [6].

- Salt formation boosts water solubility from < 0.1 mg mL⁻¹ to ≥ 100 mg mL⁻¹, while the neutral form remains highly soluble in polar organics [4] [5] [10].

- An N–H pKa of ~7.8 controls environmental ionization; clinical formulations exploit alkaline buffers to drive complete deprotonation and ensure injectable concentrations [13] [8].

Purity

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Ligand-gated ion channels

GABA (ionotropic)

GABRA1 [HSA:2554] [KO:K05175]

Other CAS

Wikipedia

Use Classification

Dates

2: Buchtel HA, Passaro EA, Selwa LM, Deveikis J, Gomez-Hassan D. Sodium methohexital (brevital) as an anesthetic in the Wada test. Epilepsia. 2002 Sep;43(9):1056-61. PubMed PMID: 12199731.

3: Rasmussen KG, Kung S, Lapid MI, Oesterle TS, Geske JR, Nuttall GA, Oliver WC, Abenstein JP. A randomized comparison of ketamine versus methohexital anesthesia in electroconvulsive therapy. Psychiatry Res. 2014 Feb 28;215(2):362-5. doi: 10.1016/j.psychres.2013.12.027. Epub 2013 Dec 21. PubMed PMID: 24388729.

4: Yen T, Khafaja M, Lam N, Crumbacher J, Schrader R, Rask J, Billstrand M, Rothfork J, Abbott CC. Post-electroconvulsive therapy recovery and reorientation time with methohexital and ketamine: a randomized, longitudinal, crossover design trial. J ECT. 2015 Mar;31(1):20-5. doi: 10.1097/YCT.0000000000000132. PubMed PMID: 24755722; PubMed Central PMCID: PMC4205224.

5: Viernstein H, Stumpf C. Comparison of methohexital sodium and methohexital/cyclodextrin complexes as anaesthetic agents. Pharmazie. 1994 Jun;49(6):461. PubMed PMID: 8047552.

6: Mokriski BK, Nagle SE, Papuchis GC, Cohen SM, Waxman GJ. Electroconvulsive therapy-induced cardiac arrhythmias during anesthesia with methohexital, thiamylal, or thiopental sodium. J Clin Anesth. 1992 May-Jun;4(3):208-12. PubMed PMID: 1610576.

7: REDISH CH, VORE RE, CHERNISH SM, GRUBER CM Jr. A comparison of thiopental sodium, methitural sodium, and methohexital sodium in oral surgery patients. Oral Surg Oral Med Oral Pathol. 1958 Jun;11(6):603-16. PubMed PMID: 13553313.

8: Boarini DJ, Kassell NF, Coester HC. Comparison of sodium thiopental and methohexital for high-dose barbiturate anesthesia. J Neurosurg. 1984 Mar;60(3):602-8. PubMed PMID: 6699705.

9: Hilbert P, Kern BC, Langer S, Jakubetz J, Stuttmann R. [Methohexital for treatment of intracranial hypertension]. Anaesthesist. 2011 Sep;60(9):819-26. doi: 10.1007/s00101-011-1881-4. Epub 2011 Apr 22. German. PubMed PMID: 21509574.

10: Beeman CS, Dembo J, Bogardus A. Stability of reconstituted methohexital sodium. J Oral Maxillofac Surg. 1994 Apr;52(4):393-6. PubMed PMID: 8133372.

11: Hunter PL. Use of nalbuphine for analgesia in combination with methohexital sodium. Anesth Prog. 1989 Jul-Oct;36(4-5):150-68. PubMed PMID: 2490012; PubMed Central PMCID: PMC2190662.

12: MILLER JR, STOELTING VK, DANN MW. A preliminary report on the use of intramuscular methohexital sodium (Brevital) for pediatric anesthesia. Anesth Analg. 1961 Sep-Oct;40:573-7. PubMed PMID: 13770840.

13: Avram MJ, Krejcie TC. Determination of sodium pentobarbital and either sodium methohexital or sodium thiopental in plasma by high-performance liquid chromatography with ultraviolet detection. J Chromatogr. 1987 Mar 6;414(2):484-91. PubMed PMID: 3571417.

14: TEPFER M, DRYDEN GE, CREGGER I. METHOHEXITAL SODIUM DRIP INTRAVENOUSLY FOR HEAD AND NECK SURGERY. J Oral Surg Anesth Hosp Dent Serv. 1964 May;22:215-7. PubMed PMID: 14130697.

15: Smith DL, Angst MS, Brock-Utne JG, DeBattista C. Seizure duration with remifentanil/methohexital vs. methohexital alone in middle-aged patients undergoing electroconvulsive therapy. Acta Anaesthesiol Scand. 2003 Oct;47(9):1064-6. PubMed PMID: 12969096.

16: Peters KR, Quisling RG, Gilmore R, Mickle P, Kuperus JH. Intraarterial use of sodium methohexital for provocative testing during brain embolotherapy. AJNR Am J Neuroradiol. 1993 Jan-Feb;14(1):171-4. PubMed PMID: 8427082.

17: Farghaly OA, El-Wadood HM, Ghandour MA. Anodic adsorptive stripping voltammetric determination of the anesthetic drug: methohexital sodium. J Pharm Biomed Anal. 1999 Nov;21(2):233-40. PubMed PMID: 10703978.

18: Zink BJ, Darfler K, Salluzzo RF, Reilly KM. The efficacy and safety of methohexital in the emergency department. Ann Emerg Med. 1991 Dec;20(12):1293-8. PubMed PMID: 1746731.

19: Coubes P, Baldy-Moulinier M, Zanca M, Boire JY, Child R, Bourbotte G, Frerebeau P. Monitoring sodium methohexital distribution with [99mTc]HMPAO with single photon emission computed tomography during Wada test. Epilepsia. 1995 Oct;36(10):1041-9. PubMed PMID: 7555955.

20: WINSLOW WW. Narcotherapy with methohexital sodium. Am J Psychiatry. 1963 Mar;119:886-7. PubMed PMID: 14001216.